N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile using sodium azide and a suitable catalyst. The methoxyphenyl group is then introduced through a nucleophilic substitution reaction. The final step involves the acylation of the tetrazole derivative with 2-(4-nitrophenyl)acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium azide, suitable catalysts.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could also play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-aminophenyl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-chlorophenyl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both a methoxyphenyl group and a nitrophenyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4/c1-27-15-8-6-13(7-9-15)22-16(19-20-21-22)11-18-17(24)10-12-2-4-14(5-3-12)23(25)26/h2-9H,10-11H2,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRIUXGICAVCSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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